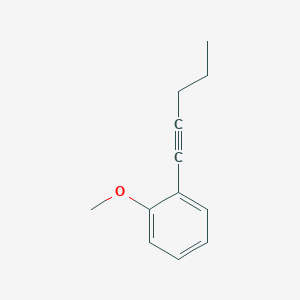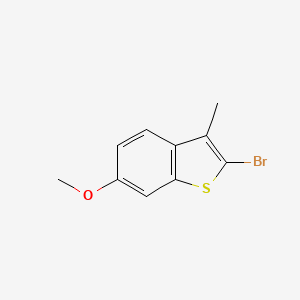
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether is a chemical compound with the molecular formula C10H9BrOS It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether typically involves the bromination of 3-methyl-1-benzothiophene followed by the introduction of a methyl ether group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position. The reaction conditions often include a solvent such as dichloromethane and a temperature control to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 2-methoxy-3-methyl-1-benzothiophene derivatives .
Applications De Recherche Scientifique
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer compounds.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: Researchers use this compound to study the interactions of sulfur-containing heterocycles with biological targets, which can lead to the discovery of new drugs.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether involves its interaction with specific molecular targets. The bromine atom and the sulfur-containing benzothiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylbenzothiophene: Lacks the methyl ether group but shares the core structure.
3-Methyl-1-benzothiophene: Lacks the bromine atom and the methyl ether group.
2-Methyl-1-benzothiophene: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
2-Bromo-3-methyl-1-benzothiophen-6-yl methyl ether is unique due to the presence of both the bromine atom and the methyl ether group. This combination enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
27514-01-8 |
|---|---|
Formule moléculaire |
C10H9BrOS |
Poids moléculaire |
257.15 g/mol |
Nom IUPAC |
2-bromo-6-methoxy-3-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H9BrOS/c1-6-8-4-3-7(12-2)5-9(8)13-10(6)11/h3-5H,1-2H3 |
Clé InChI |
KXPDHNSVUQCNQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C=CC(=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 3-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13988908.png)
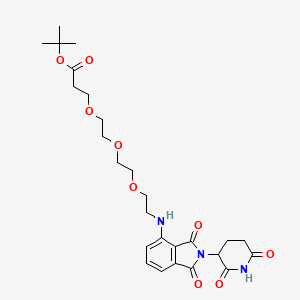
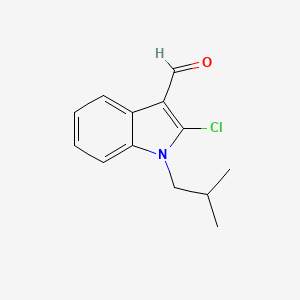


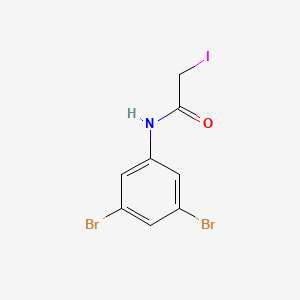
![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)




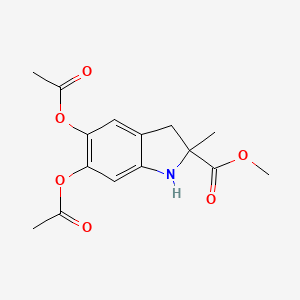
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)
